N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Beschreibung
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a 1H-benzo[d]imidazole core linked to a phenyl group via an acetamide bridge.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYCJPQIAEJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The benzimidazole derivative can then be coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to benzimidazole derivatives, including N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. Studies have shown that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values indicating potent activity against colorectal carcinoma cell lines (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives suggest significant antimicrobial effects, supporting their potential as therapeutic agents in treating infections caused by resistant bacterial strains .
Synthesis Methodologies
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step reactions that include the formation of the benzimidazole core followed by acetamide linkage with substituted phenyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as:
- Nucleophilic substitution : This method is commonly used to introduce the ethylsulfonyl group.
- Condensation reactions : These are critical for forming the acetamide bond between the benzimidazole and ethylsulfonyl phenyl moieties.
Anticancer Efficacy
A study published in 2019 evaluated a series of benzimidazole derivatives, including those structurally similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. The findings revealed that specific compounds exhibited IC50 values as low as 4.53 µM against HCT116 cells, suggesting strong anticancer activity that warrants further investigation into their mechanisms of action and potential clinical applications .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of substituted benzimidazoles, demonstrating significant activity against a range of pathogens. Compounds with structural similarities showed promising results with MIC values indicating effectiveness against resistant strains of bacteria and fungi . This positions N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide as a candidate for further development in antimicrobial therapies.
Wirkmechanismus
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological activities, synthetic routes, and physicochemical properties:
Key Observations:
Substitution Effects on Activity: Sulfonyl Groups: Ethylsulfonyl (target compound) and morpholinosulfonyl (Compound 5i) enhance polarity and binding to charged residues in biological targets. Morpholinosulfonyl derivatives may offer better solubility . Halogenation: Bromo (Compound 7d) and trifluoromethyl (Compound 6o) substitutions improve antimicrobial and anti-biofilm activities, likely due to increased electrophilicity and membrane penetration .
Triazole and indole moieties (Compounds 6o and 7d) introduce planar aromatic systems, facilitating π-π stacking interactions with enzyme active sites .
Pharmacological Performance :
- The target compound’s ethylsulfonyl group balances polarity and lipophilicity, making it a versatile scaffold for further derivatization.
- Compound 6o’s quorum sensing inhibition (64.25% at 250 mM) highlights the importance of trifluoromethyl groups in disrupting bacterial communication .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., EDC-mediated amidation in Compound 2c ), suggesting feasible scalability for the target compound.
Biologische Aktivität
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse biological properties. The structural formula is as follows:
Antitumor Activity
Research indicates that compounds with benzimidazole structures often exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The antitumor activity is often attributed to the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, compounds similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been shown to inhibit kinases such as c-MET and CDK4, leading to reduced tumor growth .
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | c-MET | 8.1 | Inhibition |
| Compound B | CDK4 | 0.060 | Strong inhibition |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that benzimidazole derivatives exhibit activity against various bacterial strains.
- Case Study : A recent study evaluated a series of benzimidazole derivatives, including those structurally related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 10 | Norfloxacin |
| Escherichia coli | 15 | Ampicillin |
Structure-Activity Relationships (SAR)
The biological activity of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can be influenced by modifications on its structure.
- Key Findings :
- The presence of the ethylsulfonyl group enhances solubility and bioavailability.
- The benzimidazole moiety is crucial for binding to target proteins involved in cancer progression.
- Substituents on the phenyl rings can modulate potency and selectivity for different biological targets.
Q & A
Basic: What are the preferred synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzimidazole core via cyclization of 1,2-diaminobenzene derivatives with carbonyl-containing precursors under acidic conditions .
- Step 2: Introduction of the ethylsulfonyl group through nucleophilic substitution or oxidation of thioether intermediates using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
- Step 3: Acetamide linkage via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) between the benzimidazole-phenyl intermediate and 4-(ethylsulfonyl)phenylacetic acid .
Optimization Strategies:
- Temperature Control: Maintain reflux conditions (e.g., ethanol at 80°C) during condensation steps to minimize side products .
- Purification: Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity products .
- Yield Improvement: Employ excess acetylating agents (e.g., acetic anhydride) in inert atmospheres to drive acetamide formation to completion .
Basic: Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the benzimidazole ring and acetamide linkage. Aromatic protons typically appear at δ 7.5–8.5 ppm, while the ethylsulfonyl group shows distinct methyl/methylene signals .
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks) and detect impurities via fragmentation patterns .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What preliminary biological screening assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC50 values. Compare with structurally similar benzimidazole derivatives .
- Antimicrobial Testing: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Screen against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays to identify target engagement .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar benzimidazole derivatives?
Methodological Answer:
- Structural Analysis: Perform X-ray crystallography or molecular docking to compare binding modes. For example, sulfonyl groups may enhance target affinity by forming hydrogen bonds with catalytic residues .
- Data Normalization: Account for variations in assay conditions (e.g., cell line passage number, serum concentration) by retesting compounds side-by-side .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., ethylsulfonyl derivatives showing consistent anticancer activity across diverse models) .
Advanced: What strategies improve aqueous solubility without compromising the ethylsulfonyl group's bioactivity?
Methodological Answer:
- Pro-Drug Design: Introduce ionizable groups (e.g., phosphate esters) on the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures in preclinical formulations to enhance solubility while maintaining stability .
- Structural Modifications: Replace the phenyl ring with polar heterocycles (e.g., pyridine) while retaining the ethylsulfonyl moiety for target interaction .
Advanced: How to design structure-activity relationship (SAR) studies to identify key functional groups responsible for bioactivity?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with incremental changes (e.g., methyl, methoxy, or halogens on the benzimidazole phenyl ring) and test biological activity .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify essential features (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Free-Wilson Analysis: Statistically correlate substituent effects with activity data to quantify contributions of individual groups .
Advanced: What computational methods predict binding modes with biological targets such as kinases or GPCRs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with crystal structures (e.g., PDB: 1M17 for EGFR). Focus on sulfonyl group interactions with Lys721 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue fluctuations .
- QSAR Modeling: Develop regression models linking electronic descriptors (e.g., logP, polar surface area) to IC50 values for activity prediction .
Advanced: How to evaluate metabolic stability using in vitro models, and what modifications enhance pharmacokinetics?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with rat/human microsomes, and quantify parent compound depletion via LC-MS/MS. High clearance rates suggest susceptibility to CYP450 metabolism .
- Metabolite Identification: Use HR-MS to detect hydroxylation or sulfoxide formation, then block labile sites (e.g., fluorination of benzimidazole) .
- Half-Life Extension: Introduce deuterium at metabolically vulnerable positions or formulate with cyclodextrins to slow degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
